molecular formula C10H15NO B8526573 (2,4-Diethylpyridin-3-yl)methanol

(2,4-Diethylpyridin-3-yl)methanol

Cat. No.: B8526573
M. Wt: 165.23 g/mol
InChI Key: KOSYPRJZHAFNFD-UHFFFAOYSA-N
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Description

(2,4-Diethylpyridin-3-yl)methanol is a pyridine derivative featuring a methanol (-CH2OH) group at the 3-position of the pyridine ring, with ethyl substituents at the 2- and 4-positions. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the ethyl groups and polar interactions via the hydroxyl group. Pyridine methanol derivatives are often utilized in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to act as ligands or intermediates in synthetic pathways .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2,4-diethylpyridin-3-yl)methanol

InChI

InChI=1S/C10H15NO/c1-3-8-5-6-11-10(4-2)9(8)7-12/h5-6,12H,3-4,7H2,1-2H3

InChI Key

KOSYPRJZHAFNFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)CC)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2,4-Diethylpyridin-3-yl)methanol with structurally related pyridine methanol derivatives, highlighting substituent effects on molecular weight, polarity, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
This compound C10H15NO 165.23 (calc.) Ethyl (2,4), -CH2OH (3) High lipophilicity; potential ligand use -
(2-Chloro-4-iodopyridin-3-yl)methanol C6H5ClINO 269.47 Cl (2), I (4), -CH2OH (3) Halogenated reactivity; medicinal chemistry intermediate
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol C9H13NO2 167.21 OCH3 (2), CH3 (4,6), -CH2OH (3) Polar solvent compatibility; synthetic intermediate
(2,4-Dichloro-6-methylpyridin-3-yl)methanol C7H7Cl2NO 208.05 Cl (2,4), CH3 (6), -CH2OH (3) Electron-withdrawing substituents; agrochemical precursor
(4-Methoxypyridin-2-yl)methanol C7H9NO2 139.15 OCH3 (4), -CH2OH (2) Enhanced solubility in polar solvents

Key Observations:

In contrast, methoxy (e.g., (4-Methoxypyridin-2-yl)methanol) or hydroxyl groups improve water solubility due to hydrogen bonding . Halogenated derivatives (e.g., (2-Chloro-4-iodopyridin-3-yl)methanol) exhibit reduced solubility in polar solvents but higher reactivity in cross-coupling reactions .

Reactivity and Synthetic Utility: Electron-withdrawing groups (e.g., Cl, NO2) activate the pyridine ring for nucleophilic substitution or metal-catalyzed reactions. For example, nitro-substituted derivatives in undergo thiol-mediated substitutions under mild conditions . Ethyl groups, being electron-donating, may stabilize the pyridine ring against electrophilic attack, directing reactivity toward the hydroxyl group for esterification or oxidation .

Thermal and Safety Profiles: Methanol-containing derivatives share flammability and toxicity risks (flash point ~12°C, LD50 ~5–10 g/kg in rats) due to the methanol moiety . However, bulkier substituents (e.g., ethyl, methoxy) may reduce volatility, mitigating inhalation hazards.

Applications: Halogenated Derivatives: Used in Suzuki-Miyaura couplings for pharmaceutical intermediates . Methoxy Derivatives: Serve as solvents or ligands in asymmetric catalysis . Diethyl Derivatives: Potential use in hydrophobic drug delivery systems or metal-organic frameworks (MOFs) due to their steric bulk .

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